molecular formula C14H8F6N2O B14541364 N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 62315-09-7

N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B14541364
CAS No.: 62315-09-7
M. Wt: 334.22 g/mol
InChI Key: YBJRHGZSWARJMR-UHFFFAOYSA-N
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Description

N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring bearing two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2,5-bis(trifluoromethyl)aniline with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of a pyridine ring and trifluoromethyl-substituted phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62315-09-7

Molecular Formula

C14H8F6N2O

Molecular Weight

334.22 g/mol

IUPAC Name

N-[2,5-bis(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H8F6N2O/c15-13(16,17)9-3-4-10(14(18,19)20)11(6-9)22-12(23)8-2-1-5-21-7-8/h1-7H,(H,22,23)

InChI Key

YBJRHGZSWARJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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